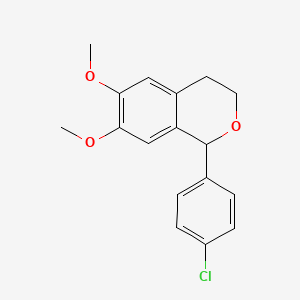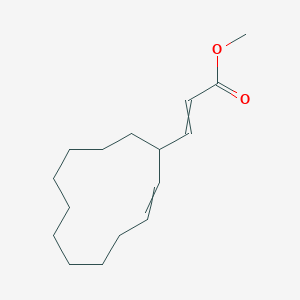![molecular formula C14H20O2 B14484629 3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one CAS No. 65768-18-5](/img/structure/B14484629.png)
3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one is an organic compound that belongs to the class of ketones. It is characterized by the presence of a hydroxyl group and a phenyl group attached to a butanone backbone. This compound is known for its pleasant aroma and is used in various applications, including flavoring and fragrance industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one can be achieved through several methods. One common approach involves the asymmetric epoxidation of 1-phenyl-3-buten-2-one followed by hydrogenolysis. The epoxidation is typically carried out using t-butyl hydroperoxide and a chiral La-BINOL-Ph3P=O complex as the catalyst. The resultant epoxyketone is then reduced in the presence of palladium on carbon (Pd/C) and hydrogen (H2) to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 3-oxo-3-[4-(2-methylpropyl)phenyl]butan-2-one.
Reduction: Formation of 3-hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-ol.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
作用機序
The mechanism of action of 3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with enzymes and receptors. The compound can form hydrogen bonds and participate in various biochemical reactions, influencing its biological activity.
類似化合物との比較
Similar Compounds
3-Hydroxy-4-phenylbutan-2-one: Similar structure but lacks the 2-methylpropyl group.
2-Butanone, 3-hydroxy-: Similar backbone but different substituents.
Uniqueness
3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one is unique due to the presence of the 2-methylpropyl group attached to the phenyl ring, which imparts distinct chemical and physical properties compared to its analogs .
特性
CAS番号 |
65768-18-5 |
|---|---|
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC名 |
3-hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one |
InChI |
InChI=1S/C14H20O2/c1-10(2)9-12-5-7-13(8-6-12)14(4,16)11(3)15/h5-8,10,16H,9H2,1-4H3 |
InChIキー |
ALBTUYAFNNPJFZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)(C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


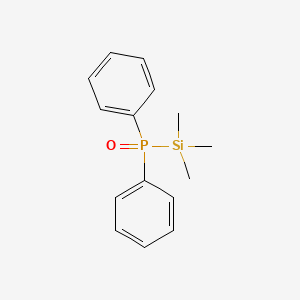
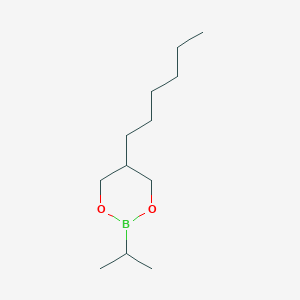
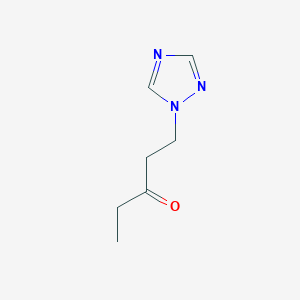
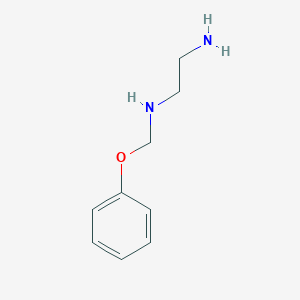
![2-[(2-Chlorophenyl)(cyclohexyl)methyl]pyridine](/img/structure/B14484563.png)
![[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14484570.png)
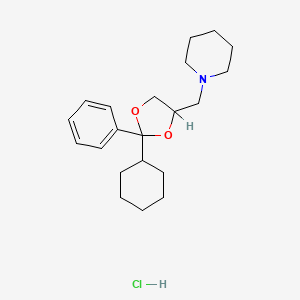
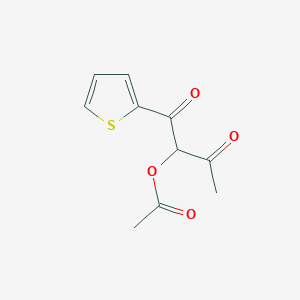
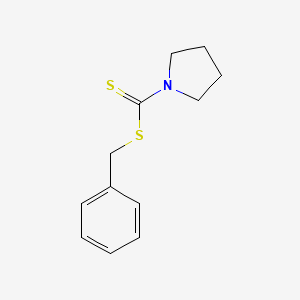
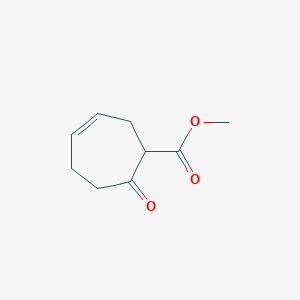
![Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester](/img/structure/B14484603.png)
![2-[(Phenylphosphanyl)methyl]pyrrolidine](/img/structure/B14484605.png)
